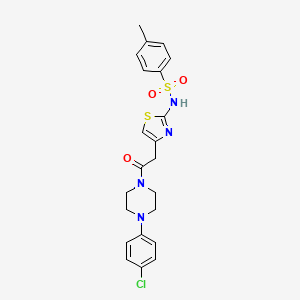
2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MCLA or Molecular Cloning Assay, and it has been used in a variety of research studies to investigate the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific enzymes involved in gene expression and protein expression. This compound has been shown to enhance the activity of these enzymes, leading to increased levels of gene expression and protein expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to increase the efficiency of molecular cloning, gene expression analysis, and protein expression analysis. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one in lab experiments include its ability to enhance the efficiency of molecular cloning, gene expression analysis, and protein expression analysis. It is also a relatively inexpensive compound that is readily available. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many future directions for research involving 2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one. Some potential areas of study include its use in drug discovery, its potential as a therapeutic agent for inflammatory diseases, and its role in regulating gene expression and protein expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
2-(2-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has been used in a variety of scientific research applications, including molecular cloning, gene expression analysis, and protein expression analysis. This compound is particularly useful in studies that require the detection of low levels of gene expression or protein expression.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-7-8-16(14(2)11-13)18-9-10-19(23)22(21-18)12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBEAHKEDNCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B3411979.png)
![Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3411985.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B3412002.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B3412004.png)
![2,4-difluoro-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3412019.png)
![N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B3412021.png)
![2-(4-Chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3412032.png)
![benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3412033.png)
